Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Description
Ring Conformation and Strain
- Oxygen-containing ring : Adopts a chair conformation with equatorial 4-hydroxy and 4-methyl groups, reducing 1,3-diaxial interactions.
- Nitrogen-containing ring : Prefers a distorted boat conformation due to the planar amide resonance of the carboxylate group.
The stereoelectronic effects at the spiro junction influence reactivity. For instance, the rigidity of the spiro system restricts free rotation, stabilizing specific transition states in nucleophilic substitution reactions.
Functional Group Distribution and Substituent Effects
Key Functional Groups:
- Ethyl Ester (-COOEt) : Electron-withdrawing carbonyl group enhances electrophilicity at the adjacent nitrogen, facilitating nucleophilic attacks.
- Hydroxyl (-OH) and Methyl (-CH₃) : The 4-hydroxy group participates in intramolecular hydrogen bonding with the ester carbonyl, as evidenced by infrared (IR) stretching frequencies at ~3200 cm⁻¹ (O-H) and ~1700 cm⁻¹ (C=O). The methyl group induces steric hindrance, affecting ring puckering dynamics.
Electronic and Steric Interactions:
- The oxa (oxygen) heteroatom increases electron density in its ring, while the aza (nitrogen) heteroatom, conjugated with the ester, creates a localized electron-deficient region.
- Substituent positioning directs regioselectivity in further derivatization. For example, the 4-hydroxy group’s equatorial orientation favors oxidation to a ketone over elimination.
Properties
IUPAC Name |
ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-3-17-11(15)14-7-4-13(5-8-14)10-12(2,16)6-9-18-13/h16H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISKNAYISXLWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)CC(CCO2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132413 | |
| Record name | 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 4-hydroxy-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785761-67-2 | |
| Record name | 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 4-hydroxy-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785761-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 4-hydroxy-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via the following key steps:
- Construction of the spirocyclic core (1-oxa-9-azaspiro[5.5]undecane)
- Introduction of the 4-hydroxy-4-methyl group
- Formation of the carboxylic acid at the 9-position
- Esterification to yield the ethyl ester
Representative Multi-Step Synthesis
A typical multi-step synthesis for the closely related 1-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester (tert-butyl ester) involves the following steps:
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | Ammonium chloride, zinc, water, tetrahydrofuran (THF), 0–20°C, 12 h | Reductive amination/spirocycle formation |
| 2 | Sodium hydride, N,N-dimethylformamide (DMF), 0–25°C, inert atmosphere, 2 h | Deprotonation/alkylation |
| 3 | Dichloromethane (DCM), 25°C, 3 h | Solvent for further reactions |
| 4 | Borane-THF, 0–30°C, 7 h, inert atmosphere | Reduction |
| 5 | 0–30°C, 1 h | Work-up/neutralization |
Note: The final esterification step to obtain the ethyl ester can be achieved by treating the corresponding carboxylic acid with ethanol and an acid catalyst (e.g., sulfuric acid) or by transesterification from another ester.
Alternative Approaches
While specific published procedures for the ethyl ester are limited, the following general methods are applicable based on standard organic synthesis practices:
- Direct Esterification: The carboxylic acid precursor is reacted with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux, followed by purification.
- Transesterification: A tert-butyl or methyl ester intermediate is treated with ethanol and an acid or base catalyst to exchange the alkoxy group for ethoxy, yielding the ethyl ester.
- One-Pot Cyclization and Esterification: In some cases, the spirocyclic core and ester group can be introduced in a one-pot process by combining the appropriate amino alcohol, diacid or diester, and ethanol with a dehydrating agent.
- Data Tables: Key Properties and Preparation Conditions
| Property | Value/Range | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₂₃NO₄ | |
| Molecular Weight | 257.33 g/mol | |
| Boiling Point (predicted) | 395.0 ± 42.0 °C | |
| Density (predicted) | 1.16 ± 0.1 g/cm³ | |
| pKa (predicted) | 14.91 ± 0.20 |
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Ammonium chloride, zinc, water, THF, 0–20°C, 12 h | Reductive amination/spirocycle formation |
| 2 | Sodium hydride, DMF, 0–25°C, inert, 2 h | Alkylation/deprotonation |
| 3 | DCM, 25°C, 3 h | Solvent |
| 4 | Borane-THF, 0–30°C, 7 h, inert | Reduction |
| 5 | 0–30°C, 1 h | Neutralization/work-up |
| 6 | Ethanol, acid catalyst, reflux | Esterification (ethanolysis) |
- The multi-step approach is robust for synthesizing spirocyclic lactams and esters, allowing for the introduction of various substituents at the 4-position.
- The use of borane-THF as a reducing agent is critical for selective reduction, avoiding over-reduction or decomposition.
- The final esterification step can be tuned for different alkyl esters by changing the alcohol used in the reaction.
- Purification is typically performed by column chromatography or recrystallization to achieve high purity (>98% reported in commercial samples).
- Summary Table: Preparation Overview
| Preparation Aspect | Description/Method |
|---|---|
| Core formation | Reductive amination and cyclization |
| Functional group intro. | Alkylation, hydroxy and methyl group installation |
| Reduction | Borane-THF |
| Esterification | Ethanol + acid catalyst (reflux) |
| Purification | Chromatography/recrystallization |
| Typical yield | Not explicitly reported; multi-step yields vary |
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid.
Reduction: Formation of 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-ethanol.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has been studied for its potential therapeutic effects. Some notable applications include:
- Antidepressant Activity : Research has indicated that compounds with similar structural frameworks may exhibit antidepressant properties by modulating neurotransmitter systems. This compound could potentially influence serotonin and norepinephrine levels, providing a basis for further investigation in treating mood disorders.
- Neurological Disorders : The spirocyclic structure of this compound suggests it may interact with various receptors in the central nervous system, making it a candidate for research into treatments for conditions such as anxiety and schizophrenia.
- Antimicrobial Properties : Preliminary studies on related compounds have shown efficacy against certain bacterial strains. This compound may also possess similar properties, warranting further exploration in antimicrobial research.
Synthetic Applications
The synthesis of this compound can serve as a model for developing new synthetic methodologies in organic chemistry:
- Building Block for Complex Molecules : Its unique spirocyclic structure allows it to be utilized as a precursor or building block in the synthesis of more complex molecules, particularly those aimed at pharmaceutical applications.
- Green Chemistry : The potential for developing environmentally friendly synthesis routes using this compound aligns with current trends in green chemistry, emphasizing the reduction of hazardous substances and waste.
Research and Development
Several case studies highlight the applications of this compound in ongoing research:
Mechanism of Action
The mechanism by which Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences and similarities with analogous spirocyclic compounds:
Physicochemical Properties
- Solubility : Hydroxyl groups (target compound, ) improve aqueous solubility compared to aromatic analogs ().
- Stability : Ethyl esters (target compound) hydrolyze faster than tert-butyl esters ().
- Stereochemistry : Diastereomers in spiro compounds (e.g., ) require HPLC for resolution, indicating conformational complexity.
Pharmacological Potential
Commercial and Regulatory Status
- Limited availability () suggests challenges in large-scale synthesis.
- Regulatory data () highlight significant new use restrictions for related spiro compounds, emphasizing safety evaluations.
Biological Activity
Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS No. 1785761-67-2) is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molar Mass | 257.33 g/mol |
| Boiling Point | 395.0 ± 42.0 °C (Predicted) |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) |
| pKa | 14.91 ± 0.20 (Predicted) |
Enzyme Inhibition
Another area of interest is the compound's potential as a soluble epoxide hydrolase (sEH) inhibitor. Compounds with similar spirocyclic structures have been identified as effective sEH inhibitors, which are relevant in treating chronic kidney diseases and other conditions associated with inflammation and pain . The ability to inhibit sEH can lead to increased levels of beneficial epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects.
Case Studies and Research Findings
While there are no direct case studies specifically focused on this compound, research into related compounds provides a foundation for understanding its potential applications:
- Antitumor Activity : A study evaluated a series of spirocyclic derivatives and found that many exhibited moderate to potent anticancer activity across multiple cell lines, with specific compounds showing IC50 values under 0.20 µM against HeLa cells .
- sEH Inhibition : Research on related trisubstituted ureas demonstrated significant inhibition of sEH, suggesting that spirocyclic compounds could be promising candidates for further development in treating chronic conditions .
- Synthesis and Structure Activity Relationship : The synthesis methods for spirocyclic compounds often involve optimizing reaction conditions to enhance yield and purity, which is crucial for pharmacological evaluations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
